molecular formula C5H11BrO B1267051 3-Bromo-2,2-dimethyl-1-propanol CAS No. 40894-00-6

3-Bromo-2,2-dimethyl-1-propanol

Cat. No. B1267051
CAS RN: 40894-00-6
M. Wt: 167.04 g/mol
InChI Key: KQOQXYPZBYTICM-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethyl-1-propanol is a chemical compound that has been studied for its potential as a versatile building block in organic synthesis. It is of interest due to its unique structure, which includes bromine and geminal methyl groups on a quaternary center, making it a candidate for various synthetic applications.

Synthesis Analysis

The synthesis of 3-Bromo-2,2-dimethyl-1-propanol and related compounds has been explored through various methods. One notable approach is the TEMPO-catalyzed oxidation method, which provides a reliable way to synthesize this compound by addressing the challenges associated with its instability and the complexity of its synthesis (Jauch, 2000).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Bromo-2,2-dimethyl-1-propanol, such as its trimer and other related compounds, has been studied, revealing insights into their stability, conformation, and electronic properties. These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

3-Bromo-2,2-dimethyl-1-propanol participates in a variety of chemical reactions, showcasing its versatility as a reagent. It reacts with nucleophiles and electrophiles, leading to highly functionalized products. For instance, it has been used to synthesize functionalized vinyl sulfones with high diastereoselectivity, demonstrating its synthetic potential (Auvray, Knochel, & Normant, 1988).

Scientific Research Applications

Photochemical Behavior Studies

  • Photochemical Reduction of 2-Bromo-4,4-dimethyl-2-cyclohexenone : Research by Hombrecher and Margaretha (1982, 1983) explored the photochemical properties of 2-Bromo-4,4-dimethyl-2-cyclohexenone in solvents like 2-propanol and cyclohexane. This study is relevant for understanding the photochemical reactions of similar brominated compounds, potentially including 3-Bromo-2,2-dimethyl-1-propanol (Hombrecher & Margaretha, 1982); (Hombrecher & Margaretha, 1983).

Synthesis and Decomposition Studies

  • Improved Synthesis of 3-Bromo-2,2-dimethyl-propanal : Jauch (2000) revisited the literature synthesis of 3-bromo-2,2-dimethyl-propanal, a compound related to 3-Bromo-2,2-dimethyl-1-propanol, providing a more reliable method for its synthesis. This research is significant for the preparation of compounds with geminal methyl groups on a quaternary center (Jauch, 2000).
  • Chemical Transformation of Brominated Propanols : Ezra et al. (2005) studied the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol and related compounds under basic conditions, revealing insights into the stability and decomposition pathways of brominated propanols, which can be extrapolated to understand the behavior of 3-Bromo-2,2-dimethyl-1-propanol (Ezra et al., 2005).

Photodissociation Dynamics

  • Photodissociation Dynamics of Brominated Propanols : Indulkar et al. (2011) investigated the photodissociation dynamics of brominated propanols, including 3-bromo-1,1,1-trifluoro-2-propanol, at a specific wavelength. This research contributes to understanding the behavior of brominated compounds like 3-Bromo-2,2-dimethyl-1-propanol under light exposure (Indulkar et al., 2011).

Catalysis and Chemical Reactions

  • Hydrogenation of Dimethyl Malonate to 1,3-Propanediol : Zheng et al. (2017) explored the hydrogenation of dimethyl malonate to 1,3-propanediol, a process where brominated propanols like 3-Bromo-2,2-dimethyl-1-propanol could potentially be used as intermediates or catalysts (Zheng et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system .

properties

IUPAC Name

3-bromo-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQXYPZBYTICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193897
Record name 3-Bromo-2,2-dimethyl-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-dimethyl-1-propanol

CAS RN

40894-00-6
Record name 3-Bromo-2,2-dimethyl-1-propanol
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Record name 40894-00-6
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Record name 3-Bromo-2,2-dimethyl-1-propanol
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Record name 3-Bromo-2,2-dimethyl-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Searles, MJ Gortatowski - Journal of the American Chemical …, 1953 - ACS Publications
Kairoline from 1, 2, 3, 4-Tetrahydroquinoline.—Following the procedure of Gilman and Banner8 kairoline was prepared from freshly distilled 1, 2, 3, 4-tetrahydroquinoline (Eastman …
Number of citations: 39 pubs.acs.org
S Ezra, S Feinstein, I Bilkis, E Adar… - Environmental science & …, 2005 - ACS Publications
The mechanism of the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) and the kinetics of the reaction of the parent compound and two subsequent …
Number of citations: 20 pubs.acs.org
S Ezra, I Bilkis, S Feinstein, E Adar, J Ganor - Chemosphere, 2010 - Elsevier
The mechanism and kinetics of the spontaneous decomposition of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) and its decomposition daughter products were determined in …
Number of citations: 8 www.sciencedirect.com
E Leemans, M D'hooghe, Y Dejaegher… - The Journal of …, 2008 - ACS Publications
1-Allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones were transformed into 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones …
Number of citations: 19 pubs.acs.org
MTD Cronin, GS Bowers, GD Sinks… - SAR and QSAR in …, 2000 - Taylor & Francis
QSARs based upon the logarithm of the octanol-water partition coefficient, logP, and energy of the lowest unoccupied molecular orbital, E LUMO were developed to model the toxicity of …
Number of citations: 51 www.tandfonline.com
JE Schmidt - 1957 - search.proquest.com
The present investigation was undertaken in an attempt to shed light on the apparently differing results obtained by Markees and Burger and Farthing when treating diols with thionyl …
Number of citations: 0 search.proquest.com
NG Gaylord, JH Crowdle, WA Himmler… - Journal of the American …, 1954 - ACS Publications
The reaction of 2-chloro-4-hexanol with potassium hydroxide gave 2-hexen-4-ol, propylene, propionic acid as well as the ex-pected l-methyl-3-ethyltrimethylene oxide. The reaction of l-…
Number of citations: 21 pubs.acs.org
GS Skinner, RE Herbener - Journal of the American Chemical …, 1953 - ACS Publications
By mouth in rats (I) at 400 mg./kg.,(V) at 400-900 mg./kg., and (VII) at 400-900 mg./kg. gave no hypnosis. When orally administered to rats (III) at 400 mg./kg. gave no protection by either …
Number of citations: 3 pubs.acs.org
CH Issidorides, AI Matar - Journal of the American Chemical …, 1955 - ACS Publications
Notes “cold” runs, the thymine was isolated as crystalline material but the radiothy- behavior and ultraviolet absorption we Page 1 6382 Notes Vol. At the end of some “cold” runs, the …
Number of citations: 22 pubs.acs.org
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com

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